Chromomycinone

Description

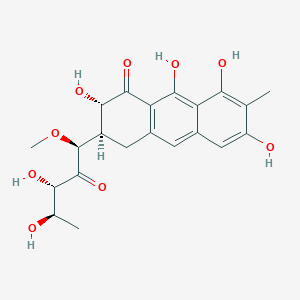

Structure

3D Structure

Properties

CAS No. |

10183-93-4 |

|---|---|

Molecular Formula |

C21H24O9 |

Molecular Weight |

420.4 g/mol |

IUPAC Name |

(2S,3R)-3-[(1S,3S,4R)-3,4-dihydroxy-1-methoxy-2-oxopentyl]-2,6,8,9-tetrahydroxy-7-methyl-3,4-dihydro-2H-anthracen-1-one |

InChI |

InChI=1S/C21H24O9/c1-7-12(23)6-10-4-9-5-11(21(30-3)20(29)16(25)8(2)22)17(26)19(28)14(9)18(27)13(10)15(7)24/h4,6,8,11,16-17,21-27H,5H2,1-3H3/t8-,11-,16+,17+,21+/m1/s1 |

InChI Key |

AOCJXLJIUYHXRS-PKRZCTMMSA-N |

SMILES |

CC1=C(C2=C(C3=C(CC(C(C3=O)O)C(C(=O)C(C(C)O)O)OC)C=C2C=C1O)O)O |

Isomeric SMILES |

CC1=C(C2=C(C3=C(C[C@H]([C@@H](C3=O)O)[C@@H](C(=O)[C@H]([C@@H](C)O)O)OC)C=C2C=C1O)O)O |

Canonical SMILES |

CC1=C(C2=C(C3=C(CC(C(C3=O)O)C(C(=O)C(C(C)O)O)OC)C=C2C=C1O)O)O |

Other CAS No. |

10183-93-4 |

Synonyms |

chromomycinone |

Origin of Product |

United States |

Biosynthesis and Biocatalysis of Chromomycinone

Biosynthetic Origin and Precursors

The carbon backbone of chromomycinone is of polyketide origin. nih.gov Polyketides are a large class of secondary metabolites synthesized from simple carboxylic acid precursors. wikipedia.org In the case of chromomycinone and its related compounds, the biosynthesis involves the condensation of a decaketide intermediate. nih.gov Feeding experiments using carbon-13 labeled precursors have shown that this decaketide is assembled from acetate (B1210297) and propionate (B1217596) units. nih.gov Specifically, the biosynthesis is proposed to initiate with either a propionate or an acetate unit, which serves as the starter for the subsequent chain elongation steps. nih.gov

Polyketide Synthase Pathways in Chromomycinone Biogenesis

The assembly of the chromomycinone backbone is catalyzed by a Type II polyketide synthase (PKS) system. researchgate.net Type II PKSs are multi-enzyme complexes where individual enzymes, acting as separate proteins, carry out the various steps of polyketide chain synthesis. wikipedia.org This is in contrast to Type I PKSs, which are large, modular proteins containing all necessary domains on a single polypeptide or a few polypeptides. nih.gov

The core of the Type II PKS responsible for chromomycinone biosynthesis consists of a minimal PKS set of enzymes. researchgate.net This typically includes:

Ketosynthase (KS): Catalyzes the crucial carbon-carbon bond formation, extending the polyketide chain.

Chain Length Factor (CLF): Works in conjunction with the KS to determine the final length of the polyketide chain, in this case, a decaketide.

Acyl Carrier Protein (ACP): A small protein that carries the growing polyketide chain as a thioester and shuttles it between the various active sites of the PKS enzymes. nih.gov

The heterologous expression of the ketosynthase, chain length factor, and acyl carrier protein from the chromomycin (B10761888) gene cluster has confirmed their role in assembling the decaketide backbone. nih.gov

Biosynthetic Gene Clusters Encoding Chromomycinone Production

The genes encoding the enzymes for chromomycinone biosynthesis are organized into a contiguous block on the chromosome of the producing organism, known as a biosynthetic gene cluster (BGC). researchgate.netresearchgate.net This clustering facilitates the coordinated regulation and expression of all the necessary components for the production of the secondary metabolite. researchgate.net

The biosynthetic gene cluster for chromomycins, designated as the srcm cluster, has been identified and characterized in Streptomyces reseiscleroticus. researchgate.net The cluster spans approximately 38.6 kilobases and contains 38 open reading frames (ORFs). researchgate.net Analysis of this cluster reveals a collection of genes responsible for every stage of chromomycin biosynthesis, from the initial polyketide backbone formation to the final tailoring steps.

Key components identified within the srcm cluster include genes for a minimal Type II PKS (ketosynthase, chain length factor, ACP), along with enzymes like aromatases and cyclases that are critical for forming the characteristic ring structure of the chromomycinone core. researchgate.net It also contains genes for tailoring enzymes such as monooxygenases and methyltransferases. researchgate.net The disruption of the ketosynthase gene within this cluster was shown to completely abolish the production of chromomycins, confirming its direct responsibility for their biosynthesis. researchgate.net

Table 1: Selected Genes in the Chromomycin (cmm) Biosynthetic Gene Cluster and Their Putative Functions

| Gene | Putative Function | Reference |

| cmmY | Cyclase | secondarymetabolites.org |

| cmmTI | Ketoreductase | secondarymetabolites.org |

| cmmW | Cyclase | secondarymetabolites.org |

| wsaA-C | Minimal Polyketide Synthase (PKS) | researchgate.net |

| wsaD | Aromatase | researchgate.net |

| wsaE, F, W | Cyclases | researchgate.net |

| wsaO1-O7 | Monooxygenases | researchgate.net |

| wsaM1, M2 | Methyltransferases | researchgate.net |

| SrcmRI | SARP-type activator (Regulatory) | nih.gov |

| SrcmRII | PadR-like repressor (Regulatory) | nih.gov |

Note: Gene nomenclature can vary between different producer strains (e.g., srcm in S. reseiscleroticus, cmm in S. griseus). The functions listed are based on sequence homology and experimental evidence.

The expression of biosynthetic gene clusters is tightly controlled by regulatory genes, which are often located within the cluster itself. nih.govresearchgate.net These pathway-specific regulators act as master switches, turning the production of the secondary metabolite on or off in response to various signals. researchgate.netnih.gov

In the srcm cluster, two key regulatory genes have been identified:

SrcmRI : This gene encodes a Streptomyces antibiotic regulatory protein (SARP)-type activator. nih.gov SARPs are a well-known family of positive regulators in Streptomyces that are crucial for activating the expression of secondary metabolite biosynthetic pathways. researchgate.net Overexpression of SrcmRI was shown to successfully turn on a silent chromomycin biosynthetic pathway. nih.gov

SrcmRII : This gene encodes a PadR-like transcriptional regulator, which functions as a repressor. nih.gov PadR-like proteins typically act by binding to DNA and blocking the transcription of target genes. Disruption (inactivation) of the SrcmRII gene also resulted in the activation of chromomycin production. nih.gov

The interplay between these two regulators demonstrates a sophisticated control mechanism. The highest production of chromomycins was achieved in an engineered strain where the repressor (SrcmRII) was disrupted and the activator (SrcmRI) was simultaneously overexpressed, highlighting the synergistic effect of manipulating these pathway-specific regulatory elements. nih.gov

Comparative genomics provides valuable insights into the evolution, diversity, and biosynthetic potential of organisms that produce secondary metabolites. nih.govmdpi.com By comparing the BGCs of different strains or species, researchers can identify conserved core biosynthetic genes as well as variations in tailoring enzymes that lead to structural diversity in the final products. nih.gov

The chromomycin BGC from Streptomyces griseus shows organizational similarity to other Type II PKS clusters, such as the one for chrysomycin from Streptomyces albaduncus (chry). secondarymetabolites.orgsecondarymetabolites.org These comparisons help in assigning functions to previously uncharacterized genes based on homology. For instance, the regulatory genes found in the chromomycin cluster have homologs in other clusters, suggesting conserved regulatory mechanisms across different polyketide pathways. researchgate.net

Genomic studies of various Streptomyces species reveal that they possess a vast number of BGCs, many of which are "silent" or "cryptic" under standard laboratory conditions. nih.gov Comparative genomic approaches are essential for prioritizing these clusters for new natural product discovery and for understanding how the spatial organization of BGCs on the chromosome contributes to the metabolic adaptability of these bacteria. nih.govnih.gov

Enzymatic Transformations Leading to the Chromomycinone Core Structure

Following the assembly of the linear decaketide chain by the PKS, a series of enzymatic transformations are required to fold, cyclize, and modify it into the final tricyclic chromomycinone core. These reactions are catalyzed by tailoring enzymes encoded within the BGC.

The key transformations include:

Aromatization and Cyclization: The linear polyketide chain undergoes several intramolecular cyclization reactions to form its characteristic ring systems. These reactions are guided by specific cyclase and aromatase enzymes. researchgate.net The cyclases are thought to act like chaperones, ensuring that the highly reactive poly-β-ketone intermediate folds into the correct three-dimensional structure rather than undergoing spontaneous and incorrect cyclizations. nih.gov

Oxidative Modifications: A suite of oxygenases, often monooxygenases, introduces hydroxyl groups at specific positions on the aromatic rings. researchgate.net These oxidative steps are crucial for the final structure and biological activity of the molecule.

Methylation: Methyltransferase enzymes add methyl groups at specific positions, which is another critical tailoring step in the biosynthesis. researchgate.net

These enzymatic steps must occur in a precise sequence to yield the chromomycinone aglycone. Once the core structure is formed, it is further modified by glycosyltransferases that attach the characteristic sugar moieties to produce the final chromomycin antibiotics.

Post-Polyketide Modification Steps in Biosynthesis

The biosynthesis of chromomycin A3 from its initial polyketide chain is a multi-step enzymatic cascade. Following the synthesis of the polyketide backbone, a series of tailoring enzymes, including oxidoreductases, methyltransferases, and glycosyltransferases, meticulously modify the chromomycinone core. The biosynthetic gene cluster of chromomycin A3, isolated from Streptomyces griseus subsp. griseus, spans approximately 43 kilobases and harbors 36 distinct genes that orchestrate these intricate modifications. nih.gov

Key post-PKS modification steps include:

Oxidative Modifications: The chromomycinone aglycone undergoes several oxidative reactions catalyzed by monooxygenases and oxidoreductases encoded within the gene cluster. These enzymes are responsible for introducing hydroxyl groups at specific positions on the aromatic core, which are critical for its biological activity.

Methylation: A crucial methylation event occurs at the C-7 hydroxyl group of the chromomycinone core. This reaction is catalyzed by a specific S-adenosyl-L-methionine (SAM)-dependent methyltransferase.

Glycosylation: The chromomycinone aglycone is decorated with a complex oligosaccharide chain, which is essential for its DNA binding affinity and antitumor properties. The gene cluster encodes several glycosyltransferases responsible for attaching the two deoxysugar units, D-oliose and D-mycarose, in a stepwise manner. The biosynthesis of these deoxysugars is also directed by genes within the same cluster.

Acylation: The terminal sugar moieties of chromomycin A3 are subject to acylation. Research involving the inactivation of the cmmA gene, an acetyltransferase from the chromomycin A3 producer, led to the accumulation of 4A,4E-O-dideacetyl-chromomycin A3. This demonstrated that CmmA is responsible for the acetylation of the sugar chains and that this is a late step in the biosynthetic pathway. nih.gov

Biocatalytic Approaches for Enhanced Chromomycinone Production

The elucidation of the chromomycin A3 biosynthetic gene cluster has paved the way for applying biocatalytic strategies to both enhance the production of chromomycinone and generate novel, potentially more effective, analogs. These approaches primarily fall under the umbrella of combinatorial biosynthesis and heterologous expression.

Combinatorial Biosynthesis: This technique involves the targeted genetic manipulation of the biosynthetic pathway to create new chemical entities. By inactivating or modifying specific genes, researchers can alter the structure of the final product. For instance, the disruption of the cmmWI gene, which encodes a polyketide reductase responsible for reducing the side chain of the polyketide intermediate, resulted in the production of three new chromomycin derivatives: chromomycin SK, chromomycin SA, and chromomycin SDK. nih.gov These analogs, differing in their 3-side chains, still exhibited antitumor activity. This demonstrates the potential of biocatalysis to generate a library of chromomycinone-based compounds with diverse functionalities. nih.gov Further studies have explored the DNA binding characteristics of these biosynthetically produced analogs, providing valuable insights for designing molecules with improved therapeutic profiles. nih.govacs.org

Heterologous Expression and Pathway Engineering: The transfer of the entire chromomycin A3 biosynthetic gene cluster into a more genetically tractable and higher-producing host organism is a promising strategy for enhancing production. rsc.org Streptomyces species such as Streptomyces coelicolor and Streptomyces albus are often used as heterologous hosts due to their well-characterized genetics and ability to produce high levels of secondary metabolites. rsc.org

Approaches to enhance production in a heterologous or native host include:

Promoter Engineering: Replacing the native promoters of the biosynthetic genes with stronger, constitutive promoters can significantly increase transcription levels and, consequently, the final product yield. dtu.dk

Regulatory Gene Manipulation: Overexpression of positive regulators or deletion of negative regulators within the gene cluster can "turn on" or boost the expression of the entire pathway. dtu.dk

Precursor Supply Enhancement: Engineering the primary metabolism of the host to increase the intracellular pools of the building blocks for chromomycinone biosynthesis, such as malonyl-CoA and S-adenosyl-L-methionine, can alleviate potential bottlenecks in the pathway.

While the primary focus of many reported studies has been on generating novel analogs, these biocatalytic tools hold immense potential for overcoming the often-low titers of natural product production in their native hosts, thereby facilitating a more sustainable and economically viable supply of chromomycinone-based compounds.

Total Synthesis and Synthetic Methodologies of Chromomycinone and Its Derivatives

Synthetic Strategies for the Chromomycinone Core Structure

The central chromophore of chromomycinone is a highly substituted 1,2,3,4-tetrahydroanthracene-1,8,9-trione. Its synthesis requires the precise assembly of the tricyclic system with correct regiochemistry and oxidation states.

The construction of the tricyclic core of chromomycinone and related natural products often employs convergent strategies, where key fragments are synthesized separately before being joined. While a complete total synthesis of chromomycinone is not extensively detailed in readily available literature, the synthesis of related structures provides insight into viable methodologies. General approaches for chromone (B188151) synthesis, for instance, often rely on intramolecular condensation reactions under acidic conditions, starting from precursors assembled via Baker-Venkataraman rearrangement or Claisen ester condensations. nih.gov

For more complex polycyclic systems, strategies involving ring-closing metathesis (RCM) and intramolecular cycloadditions are common. For example, the synthesis of the tricyclic core of the alkaloid croomine (B1227750) utilized an RCM reaction to form a key azepine ring. nih.gov Similarly, the synthesis of the tricyclic skeleton of the diterpenoid aberrarone featured an intermolecular Diels-Alder reaction followed by an intramolecular Alder-ene cyclization cascade. nih.gov These powerful C-C bond-forming reactions are well-suited for assembling the fused ring systems analogous to the chromomycinone core.

A model compound for the chromomycinone chromophore, 1-keto-8,9-dihydroxy-1,2,3,4-tetrahydroanthracene, was synthesized via a two-step reduction of chrysazin. nih.gov This approach highlights the use of commercially available anthraquinone (B42736) derivatives as starting materials for accessing the dihydroanthracenone core.

The dihydroanthracenone system is a common feature in many polyketide natural products. The synthesis of the aglycones of the related antibiotics altromycin and kidamycin, for instance, involved a series of Claisen condensations and aromatization reactions to construct the anthracene (B1667546) portion, followed by the annulation of a pyrone ring. nih.gov This strategy allows for the late-stage introduction of functional groups, which is crucial for accessing different natural product analogues from a common intermediate. nih.gov

The biosynthesis of chromomycin (B10761888) A3 involves a Type II polyketide synthase (PKS), which iteratively condenses acetate (B1210297) units to build the carbon backbone. nih.govnih.gov This biosynthetic logic inspires synthetic routes that often start with simpler, highly functionalized aromatic precursors that are then elaborated to form the full tricyclic system.

Stereoselective Synthesis of Chromomycinone Side Chains

The parent antibiotic, Chromomycin A3, possesses two complex oligosaccharide chains attached to the chromomycinone core. The trisaccharide chain is composed of D-olivose, another D-olivose, and 4-O-acetyl-L-chromose B, while the disaccharide chain consists of 4-O-acetyl-D-oliose and 4-O-methyl-D-oliose. nih.gov The biosynthesis of these deoxysugars and their subsequent attachment to the aglycone is carried out by a dedicated set of enzymes, including several glycosyltransferases encoded within the chromomycin gene cluster. nih.govnih.gov

In a chemoenzymatic approach, these naturally occurring carbohydrates or their derivatives serve as the primary precursors for constructing the glycosidic chains. Synthetic strategies often rely on a "chiron approach," where readily available carbohydrates are chemically modified to produce the rare deoxysugars found in the natural product. The synthesis of 2-deoxy-β-glycosides, which are models for the linkages in aureolic acid antibiotics, has been achieved using glucals as starting materials. nih.gov Such approaches are fundamental for creating analogues with modified sugar chains to study their impact on DNA binding and biological activity.

Table 1: Carbohydrate Precursors in Chromomycin A3

| Chain | Sugar Unit | Name |

|---|---|---|

| Trisaccharide | Sugar E | 4-O-acetyl-L-chromose B |

| Trisaccharide | Sugar D | D-olivose |

| Trisaccharide | Sugar C | D-olivose |

| Disaccharide | Sugar B | 4-O-methyl-D-oliose |

Achieving specific stereochemical configurations, such as the D-threo arrangement in the C3 side chain of chromomycinone, requires precise stereocontrol during synthesis. While specific methods for the chromomycinone side chain are not detailed, general strategies for stereoselective synthesis are well-established. For instance, the synthesis of a cathasterone (B1253943) side chain utilized a fragment-based approach with stereocontrolled reactions. nih.gov

The synthesis of amino acid components with specific stereochemistry, such as the (2S,3R)- and (2S,3S)-stereocenters in certain natural products, has been accomplished using chiral starting materials like Garner's aldehyde, which allows for the controlled construction of adjacent stereocenters. elsevierpure.com Such methodologies, which include aldol (B89426) reactions, reductions, and nucleophilic additions to chiral aldehydes or ketones, are essential tools for constructing the highly functionalized and stereochemically defined side chains of complex molecules like chromomycinone.

Chemical Derivatization and Reaction Pathways of Chromomycinone

The chemical reactivity of chromomycinone has been explored to understand its structure and to create derivatives for biological testing. The molecule undergoes several characteristic reactions at its various functional groups. nih.gov

Upon isolation, chromomycinone (CHR) can be obtained as a crystalline solid containing acetic acid, which can be removed by heating under vacuum. nih.gov The molecule readily undergoes acetylation with acetic anhydride (B1165640) and pyridine (B92270) to form a hexaacetate derivative, confirming the presence of six hydroxyl groups. nih.gov

A key reaction is the formation of chromomyciquinone (CHQ), a naphthoquinone derivative that was instrumental in the original structure elucidation. nih.gov This transformation can be achieved by sodium borohydride (B1222165) reduction of chromomycinone, followed by air oxidation of the resulting 1-deoxo-CHR intermediate. nih.gov

The side chain of chromomycinone also exhibits distinct reactivity. Treatment with acetone (B3395972) and a trace of sulfuric acid leads to the formation of an isopropylidene derivative across the C3' and C4' hydroxyl groups. nih.gov This selective protection allows for further chemical manipulation of the remaining hydroxyl groups.

Another significant reaction pathway involves the enzyme-catalyzed oxidative coupling of chromomycinone. nih.gov In the presence of copper oxidases like laccase or ceruloplasmin, or non-enzymatically with benzoquinone, chromomycinone can be coupled with p-hydroquinone. nih.gov Structural analysis revealed that this coupling occurs at the C-5 position of the aglycone, forming a chromomycinone-hydroquinone adduct. nih.gov This reaction suggests that aureolic acid antibiotics can be metabolically activated to form reactive radical intermediates. nih.gov

Photochemical degradation represents another reaction pathway. While specific studies on chromomycinone are limited, related aromatic and polycyclic compounds are known to be photolabile, undergoing reactions such as photo-dissociation, photo-oxidation, or photo-isomerization upon exposure to light. nih.gov

Table 2: Selected Chemical Derivatives of Chromomycinone

| Derivative Name | Key Reagents | Notable Spectroscopic Data (as reported) | Reference |

|---|---|---|---|

| Chromomycinone Hexaacetate | Acetic anhydride, Pyridine | IR (KBr): 1780, 1750, 1700 cm⁻¹ (ester and ketone C=O) | nih.gov |

| Chromomyciquinone (CHQ) | NaBH₄, then air oxidation | UV (EtOH) λmax: 268, 300, 420 mµ | nih.gov |

| 3',4'-Isopropylidene-chromomycinone Tetraacetate | Acetone, H₂SO₄; then Acetic anhydride, Pyridine | NMR (CDCl₃) δ: 1.37 (6H, s, isopropylidene Me) | nih.gov |

| 1-Deoxoisochromomycinone | H₂, Pt catalyst | IR (Nujol): 3300 (OH), 1650, 1620 cm⁻¹ | nih.gov |

Nucleophilic Substitution Reactions

Nucleophilic substitution is a fundamental class of reactions in which a nucleophile, an electron-rich chemical species, selectively bonds with or attacks the positive or partially positive charge of an atom or a group of atoms to replace a leaving group. gacariyalur.ac.inmasterorganicchemistry.comorganic-chemistry.org In the context of chromomycinone and its derivatives, nucleophilic substitution reactions, particularly nucleophilic acyl substitution, are pivotal for the derivatization of its hydroxyl groups. Acetylation, the reaction introducing an acetyl functional group, serves as a prime example of this process.

The hydroxyl groups of chromomycinone (CHR) exhibit different reactivities, allowing for selective modification. When chromomycinone is treated with acetic anhydride in the presence of a catalytic amount of p-toluenesulfonic acid, specific acetates are formed. columbia.edu Similarly, using a combination of pyridine and acetic anhydride leads to the formation of the acetate derivative 7. columbia.edu The extent and position of acetylation can be controlled by the reaction conditions and reagents, which is crucial for structure-activity relationship studies. Spectroscopic analysis, particularly UV spectroscopy, is instrumental in determining the sites of these acetylations. Acetylation of the phenolic hydroxyls on the chromophore results in a characteristic hypsochromic (blue) shift in the UV absorption maxima. columbia.edu

Further derivatization is possible on modified chromomycinone structures. For instance, the isopropylidene derivative 31 can be further acetylated to yield a triacetate (32) and a tetraacetate (33). columbia.edu These reactions underscore the utility of nucleophilic substitution in creating a library of chromomycinone analogs by modifying its peripheral functional groups.

Table 1: Examples of Nucleophilic Substitution Reactions on Chromomycinone and its Derivatives Data sourced from Miyamoto et al. columbia.edu

| Starting Material | Reagents/Conditions | Product(s) | Reaction Type |

| Chromomycinone (CHR) | Acetic anhydride, p-toluenesulfonic acid | Acetates 5 and 6 | Nucleophilic Acyl Substitution (Acetylation) |

| Chromomycinone (CHR) | Pyridine, Acetic anhydride | Acetate 7 | Nucleophilic Acyl Substitution (Acetylation) |

| Isopropylidene derivative (31) | Acetylation | Triacetate 32, Tetraacetate 33 | Nucleophilic Acyl Substitution (Acetylation) |

Reductive Transformations

Reductive transformations are critical steps in the synthesis and modification of complex natural products like chromomycinone. These reactions typically involve the addition of hydrogen or electrons, often to reduce carbonyl groups or other unsaturated functionalities. In the chemistry of chromomycinone, reductive methods are key to establishing correct stereochemistry and synthesizing the core structure from advanced precursors.

A significant example of a reductive transformation is the synthesis of chromomycinone (CHQ) from its oxidized precursor, 3'-dehydrochromomycinone (36). The reduction of the ketone at the C-3' position of the side chain is cleanly achieved using sodium borohydride (NaBH₄), a mild and selective reducing agent. columbia.edu This transformation converts the carbonyl group into a hydroxyl group, yielding chromomycinone. The use of specific reducing agents like NaBH₄ is crucial to avoid over-reduction of the sensitive polycyclic chromophore.

The synthesis of model compounds to verify the structure of the chromophore also relies on reductive steps. For instance, the synthesis of the model compound l-keto-8,9-dihydroxy-1,2,3,4-tetrahydroanthracene (2) involves the reduction of chrysazin (3) with red phosphorus and hydroiodic acid to form chrysanthrone (4), which is then further reduced with hydrogen over a platinum catalyst. columbia.edu These multi-step reductions highlight the importance of controlling the oxidation state at various positions of the anthracene-like core structure.

Table 2: Reductive Transformations in Chromomycinone Chemistry Data sourced from Miyamoto et al. columbia.edu

| Starting Material | Reagents/Conditions | Product | Purpose |

| 3'-dehydroCHQ (36) | Sodium borohydride (NaBH₄) | Chromomycinone (CHQ) | Synthesis of the final natural product core |

| Chrysazin (3) | Red phosphorus, Hydroiodic acid | Chrysanthrone (4) | Synthesis of a model compound |

| Chrysanthrone (4) | Platinum, Hydrogen | l-keto-8,9-dihydroxy-1,2,3,4-tetrahydroanthracene (2) | Synthesis of a model compound |

Ketalization and Acetylation Reactions

Ketalization and acetylation are essential protective group strategies and derivatization techniques in the organic synthesis of polyfunctional molecules like chromomycinone. Ketalization protects ketone or aldehyde functionalities, while acetylation protects hydroxyl groups, preventing them from reacting in subsequent synthetic steps.

In the chromomycinone series, ketalization has been used to protect carbonyl groups and diols. Treatment of 3'-dehydrochromomycinone (36) with methanolic hydrogen chloride results in the high-yield formation of the corresponding methyl ketal (39). columbia.edu This reaction protects the C-3' ketone, allowing for selective reactions at other sites. This methyl ketal can then be fully acetylated to its tetraacetate derivative (40). columbia.edu An alternative route to this same tetraacetate involves the direct ketalization of the chromomycinone tetraacetate (37), demonstrating the versatility of this reaction. columbia.edu

Furthermore, the protection of vicinal diols can be achieved by forming an isopropylidene derivative, which is a cyclic ketal. When iso-chromomycinone (iso-CHR) is treated with acetone and a trace of sulfuric acid, the 3',4'-isopropylidene derivative 31 is formed. columbia.edu This protection strategy is highly effective for diols and allows for subsequent selective acetylation of the remaining hydroxyl groups, leading to derivatives such as the triacetate 32. columbia.edu Acetylation itself is a widely used reaction, as seen in the conversion of iso-CHR to its pentaacetate (30) using acetic anhydride. columbia.edu

Table 3: Ketalization and Acetylation of Chromomycinone Derivatives Data sourced from Miyamoto et al. columbia.edu

| Starting Material | Reagents/Conditions | Product | Reaction Type |

| 3'-dehydroCHQ (36) | Methanolic hydrogen chloride | Methyl ketal 39 | Ketalization |

| Methyl ketal 39 | Acetylation | Tetraacetate 40 | Acetylation |

| Tetraacetate 37 | Ketalization | Tetraacetate 40 | Ketalization |

| iso-CHR | Acetone, Sulfuric acid | Isopropylidene derivative 31 | Ketalization (Acetal Formation) |

| iso-CHR | Acetic anhydride | Pentaacetate 30 | Acetylation |

Chemoenzymatic Synthesis Approaches for Chromomycinone Analogs

Chemoenzymatic synthesis represents a powerful and increasingly utilized strategy that merges the precision of enzymatic catalysis with the practicality of traditional organic chemistry to construct complex molecules. nih.gov This approach is particularly valuable for the synthesis of natural product analogs, where high regio- and stereoselectivity is paramount. While a full chemoenzymatic total synthesis of chromomycinone itself is not yet extensively documented, the principles of this methodology offer a promising avenue for the generation of novel chromomycinone analogs with potentially enhanced or modified biological activities.

The core idea is to use enzymes to perform challenging chemical transformations that are difficult to achieve with conventional reagents. For example, enzymes such as halogenases, monooxygenases, or ketoreductases could be employed for late-stage functionalization of the chromomycinone aglycone or its synthetic precursors. nih.gov This strategy allows for site-selective modifications that would otherwise require extensive use of protecting groups. The synthesis of complex molecules like spirosorbicillinols has been achieved by combining enzyme-catalyzed steps with chemical synthesis. nih.gov

In the context of chromomycinone, a chemoenzymatic approach could involve:

Chemical Synthesis of a simplified chromomycinone precursor.

Enzymatic Modification using engineered or wild-type enzymes. For instance, a cytochrome P450 monooxygenase could be used for regioselective hydroxylation at specific positions on the aromatic core, a transformation demonstrated in the synthesis of camptothecin (B557342) precursors. nih.gov Similarly, a ketoreductase could be used for the stereoselective reduction of a carbonyl group, as seen in the synthesis of ipatasertib. nih.gov

Further Chemical Elaboration to complete the synthesis of the desired analog.

This combined approach leverages the strengths of both synthetic methodologies, enabling access to a wider diversity of molecular structures than would be possible through either method alone. nih.gov

Molecular Mechanisms of Biological Activity Pertaining to the Chromomycinone Scaffold

Mechanisms of Interaction with Deoxyribonucleic Acid (DNA)

Chromomycinone-containing compounds, such as Chromomycin (B10761888) A3, are known to function as anticancer antibiotics by reversibly binding to double-stranded DNA. nih.gov This interaction is a critical prerequisite for their biological effects, including the disruption of essential cellular processes like transcription and replication. nih.gov The binding process is highly specific, involving recognition of particular DNA features and the obligatory presence of other molecular cofactors.

The primary site of interaction for the chromomycinone scaffold is the minor groove of the DNA double helix. nih.gov Spectroscopic studies have confirmed this binding modality. nih.gov Specifically, two-dimensional nuclear Overhauser exchange spectroscopy (NOESY) analysis has positioned the chromomycinone hydroxyls and associated sugar moieties within the minor groove, providing direct evidence of this spatial arrangement. nih.gov This mode of binding distinguishes it from other molecules that may interact with the major groove or intercalate between base pairs.

A defining characteristic of the interaction between chromomycinone-based molecules and DNA is a strong preference for sequences rich in guanine (B1146940) (G) and cytosine (C). nih.govnih.gov Experimental studies using various oligodeoxyribonucleotides have demonstrated that Chromomycin A3, in the presence of magnesium ions, binds effectively to duplexes containing GC sequences. nih.gov Conversely, its binding to sequences with alternating CG patterns is significantly weaker, highlighting a specific sequence preference. nih.gov This GC-selectivity allows the compound to target specific regions within the genome, which is fundamental to its mechanism of action. nih.govnih.gov The inherent stability of GC-rich regions, which can form complex secondary structures, makes them a challenging target, yet one that these compounds specifically recognize. neb.combitesizebio.com

The binding of chromomycinone-containing compounds to DNA is not a simple bimolecular interaction; it is critically dependent on the presence of divalent metal ions. nih.govplos.org These ions are essential for the formation of a stable, dimeric drug complex, which is the active form that binds to the DNA duplex. plos.org Studies have revealed stringent requirements for the metal cofactor: effective binding is typically achieved only with divalent cations that have an ionic radius smaller than 0.85 Å and a charge of 2+. nih.gov

The specific metal ion involved influences the binding affinity and subsequent biological activity. Kinetic analyses using surface plasmon resonance (SPR) have quantified these differences, showing that a Nickel(II)-chelated Chromomycin A3 dimer exhibits a higher association constant (Ka) for DNA compared to dimers formed with Cobalt(II) or Iron(II). plos.orgnih.gov This indicates that the nature of the metal ion directly modulates the stability of the drug-DNA complex. plos.org It is noteworthy that the metal ion does not form a complex with the drug in the absence of DNA, suggesting the formation of a unique binding cavity for the cation within the ternary DNA-metal-drug structure. nih.gov

| Dimeric Complex | Association Constant (Ka) M-1 | Relative Fold-Difference vs. FeII(Chro)2 |

|---|---|---|

| NiII(Chro)2 | 1.26 x 107 | ~3.7-fold higher |

| CoII(Chro)2 | ~7.88 x 106 | ~1.6-fold higher |

| FeII(Chro)2 | ~3.41 x 106 | Baseline |

Upon binding, the metal-coordinated dimeric chromomycin complex induces significant conformational changes in the DNA structure. plos.org A primary alteration is the creation of a kink in the DNA helix at the minor groove binding site. plos.org Furthermore, the interaction forces a widening and shallowing of the minor groove. nih.gov This structural distortion is necessary to accommodate the two drug molecules of the dimer within the groove. nih.gov The resulting DNA conformation exhibits hybrid characteristics, sharing features of both standard B-DNA and A-DNA forms. nih.gov The flexibility of the drug molecule itself and the original groove dimensions of the target DNA sequence can also influence the final conformation of the bound complex. nih.gov

Modulation of Gene Expression and Transcription

The physical interaction between the chromomycinone scaffold and DNA serves as the foundation for its profound effects on cellular gene expression. By occupying specific GC-rich sequences, often found in promoter regions of genes, the drug complex acts as a physical barrier to the transcriptional machinery.

The binding of the chromomycinone-metal complex to DNA directly inhibits transcription, the process of synthesizing RNA from a DNA template. nih.gov This inhibition has been observed both in cell-free in vitro systems and within living cells. plos.orgnih.gov The efficacy of this inhibition is, like DNA binding affinity, modulated by the chelated metal ion. The Ni(II)(Chro)2 complex, which displays the strongest DNA binding, also demonstrates the most potent inhibitory effect on in vitro transcription and the transcription of specific genes like c-myc. plos.orgnih.gov Broader analysis of gene expression has shown that treatment with Chromomycin A3 disturbs the transcription of hundreds of genes, causing both up- and down-regulation. nih.gov This widespread disruption of transcription ultimately triggers cellular pathways leading to apoptosis, or programmed cell death. nih.gov

Impact on Transcriptional Regulation

The chromomycinone scaffold, as part of the broader aureolic acid antibiotic family, exerts significant influence on transcriptional regulation primarily through the potent interaction of its glycosylated forms (like Chromomycin A3 and A5) with DNA. nih.gov While the chromomycinone aglycon itself has been shown to be insufficient for DNA binding, the complete molecule, including its sugar moieties, binds to the minor groove of GC-rich DNA sequences. researchgate.netoup.comnih.gov This interaction physically obstructs the DNA template, thereby inhibiting the processes of replication and, most notably, transcription. nih.gov

The binding of the parent compound, Chromomycin A5, alters the expression of genes crucial for several cellular pathways. In melanoma cells, treatment with Chromomycin A5 led to modified transcription of genes associated with autophagy, apoptosis, and endoplasmic reticulum stress. nih.govnih.gov This indicates that the compound's cytotoxic effects are, in part, mediated by a widespread disruption of normal gene expression programs. The regulation of transcription is a complex process involving the coordinated action of transcription factors and chromatin modifiers. nih.govnih.govfrontiersin.org By binding to DNA, chromomycins can prevent the association of essential transcription factors with their target promoter and enhancer regions, effectively stalling the initiation of transcription. youtube.com Studies have suggested a potential link between Chromomycin A5 and the transcription factor T-box 2 (TBX2), which could be related to its anti-proliferative effects. researchgate.net The overarching mechanism involves multiple complex processes, including the modulation of promoter activity and preventing the elongation of the nascent mRNA chain, leading to a state of transcriptional attenuation. nih.govnih.gov

Induction of Immunogenic Cell Death (ICD) Pathways

Immunogenic cell death (ICD) is a form of regulated cell death that activates an adaptive immune response against antigens from the dead cells, a highly desirable outcome in cancer therapy. nih.govbiorxiv.org Chromomycin A5 has been identified as a potent inducer of bona fide ICD in metastatic melanoma cells. nih.govnih.govbiorxiv.org This process is characterized by significant cellular stress, including endoplasmic reticulum (ER) stress, which triggers downstream events critical for immunogenicity. researchgate.netbiorxiv.org

The induction of ICD by the chromomycinone-containing compound, Chromomycin A5, involves the initiation of two key regulated cell death pathways: autophagy and apoptosis. nih.govnih.gov Autophagy, a cellular recycling process, is triggered as a stress response. nih.govnih.gov In melanoma cells treated with chromomycins, researchers observed the formation of acidic vesicular organelles and increased expression of autophagy-marker proteins LC3-A and LC3-B, which are indicative of autophagosome formation. nih.gov

Simultaneously, the compound drives the cells towards apoptosis, or programmed cell death. nih.govnih.gov A critical event in this process is the phosphorylation of the eukaryotic initiation factor 2α (eIF2α), a hallmark of ER stress. nih.govbiorxiv.org This event is a key upstream regulator that helps initiate the apoptotic cascade. researchgate.net The apoptotic pathway involves a delicate balance between pro-apoptotic proteins (like Bax) and anti-apoptotic proteins (like Bcl-2). nih.govmdpi.com The activation of apoptosis ultimately leads to the activation of executioner caspases, such as caspase-3, which dismantle the cell in a controlled manner. researchgate.netnih.gov

A defining feature of ICD is the release and surface exposure of Damage-Associated Molecular Patterns (DAMPs), which act as "danger signals" to the immune system. nih.govbiorxiv.org Treatment of melanoma cells with Chromomycin A5 has been demonstrated to cause the release of a specific constellation of DAMPs. nih.govnih.govbiorxiv.org

Key DAMPs released during Chromomycin A5-induced ICD include:

Calreticulin (CRT) and ERp57 Exposure: These endoplasmic reticulum chaperones translocate to the cell surface, where they act as an "eat me" signal, promoting phagocytosis by antigen-presenting cells like dendritic cells. nih.govresearchgate.net

ATP Secretion: Cancer cells undergoing ICD secrete adenosine (B11128) triphosphate (ATP) into the extracellular environment, which acts as a "find me" signal to attract immune cells. nih.govresearchgate.netbiorxiv.org

High Mobility Group Box 1 (HMGB1) Release: HMGB1, a nuclear non-histone protein, is passively released from the nucleus of late apoptotic or necrotic cells and serves as a potent pro-inflammatory cytokine when in the extracellular space. nih.govnih.govbiorxiv.org

The release of these DAMPs is crucial for recruiting and activating dendritic cells, which then present tumor antigens to T lymphocytes, initiating a specific and durable anti-tumor immune response. researchgate.netnih.gov

Table 1: DAMPs Released by Melanoma Cells Treated with Chromomycin A5

| Damage-Associated Molecular Pattern (DAMP) | Location | Function in ICD | Reference |

|---|---|---|---|

| Calreticulin (CRT) | Cell Surface (translocated from ER) | "Eat me" signal, promotes phagocytosis | nih.gov, researchgate.net |

| ERp57 | Cell Surface (translocated from ER) | "Eat me" signal, associated with CRT | nih.gov, researchgate.net |

| Adenosine Triphosphate (ATP) | Extracellular Space | "Find me" signal, attracts immune cells | nih.gov, researchgate.net |

| High Mobility Group Box 1 (HMGB1) | Extracellular Space (released from nucleus) | Pro-inflammatory signal, activates immune cells | nih.gov, nih.gov |

Interaction with Other Biomolecules

The primary interaction of the parent chromomycin compounds is with DNA, which subsequently affects the function of proteins that bind to DNA. researchgate.netnih.gov The aureolic acid antibiotics, including chromomycins, are known to bind non-covalently to the minor groove of double-stranded DNA, showing a preference for GC-rich sequences. researchgate.netnih.gov This binding requires the presence of a divalent cation, typically Mg²⁺, to form a dimeric drug-Mg²⁺ complex that fits into the minor groove. researchgate.netnih.gov

Crucially, studies have shown that the sugar moieties of the chromomycin molecule are essential for this DNA binding and for stabilizing the complex. nih.govoup.com The chromomycinone aglycon, lacking these sugar chains, does not effectively bind to or co-precipitate with DNA. oup.com

Direct, high-affinity binding of the chromomycinone scaffold to RNA has not been clearly established. The primary mechanism of action for the parent compound, Chromomycin A3, is the inhibition of RNA polymerase by binding to the DNA template. oup.comnih.gov This prevents the synthesis of RNA, rather than indicating a direct interaction with existing RNA molecules. nih.gov Experimental evidence has shown that the presence of yeast tRNA did not alter the absorption spectrum of Chromomycin A3, suggesting a lack of significant binding. oup.com

While some protein domains, such as chromodomains, are known to function as RNA interaction modules, these are distinct from the chromomycinone chemical structure. nih.gov The primary impact of chromomycinone-containing compounds on RNA is the profound inhibition of its synthesis (transcription). Any observed downstream effects on RNA-related processes are likely a consequence of this transcriptional arrest, not a direct interaction with RNA molecules. nih.govnih.gov

Structure Activity Relationship Sar Studies and Rational Design of Chromomycinone Analogs

Impact of Core Chromone (B188151) Scaffold Modifications

The central chromomycinone aglycone, a tricyclic aromatic polyketide, is a key structural feature for the biological activity of the aureolic acid family of antibiotics. researchgate.net However, its activity is critically dependent on its final tricyclic form. Biosynthetic studies have revealed that these compounds are initially formed as tetracyclic intermediates, such as premithramycinone (B1215898), which is a common precursor in the biosynthesis of both mithramycin and chromomycin (B10761888) A3. nih.govresearchgate.net

A pivotal step in the biosynthetic pathway is the enzymatic conversion of these tetracyclic intermediates into the mature tricyclic compounds. researchgate.net This transformation, catalyzed by a monooxygenase, is considered a crucial event for conferring biological activity. nih.govresearchgate.net Research has shown that tetracyclic precursors, such as premithramycin B and the related compound chromocyclomycin, possess either no detectable or significantly weaker antibiotic and cytotoxic activity compared to their tricyclic counterparts like mithramycin and Chromomycin A3. nih.govnih.gov These findings underscore that the specific tricyclic architecture of the chromomycinone core is an essential prerequisite for potent DNA binding and the resulting antitumor effects. Any modification that disrupts this core tricyclic structure is likely to lead to a substantial loss of bioactivity.

Significance of Substituents on Bioactivity

The chromomycinone scaffold is decorated with several hydroxyl (–OH) and methoxy (B1213986) (–O–CH₃) groups, which play a vital role in the molecule's interaction with its biological targets. researchgate.net While extensive SAR studies focusing on modifying each of these groups on the chromomycinone aglycone are limited, their conserved presence across active aureolic acid antibiotics points to their functional importance. These groups contribute to the molecule's solubility and, more importantly, its ability to form specific hydrogen bonds within the DNA minor groove. The precise positioning of these substituents on the aromatic rings facilitates the recognition of GC-rich sequences of DNA, a hallmark of this class of compounds. nih.gov General studies on phenolic compounds have shown that increasing the number of hydroxyl and methoxy groups can enhance certain biological activities, although this is not always a linear relationship and can sometimes decrease efficacy against specific targets like bacteria. mdpi.com In the context of chromomycinone, these functional groups are considered integral to the stable formation of the drug-DNA complex.

While the term "C-2 side chain" is common for simpler chromone structures, in the more complex chromomycinone aglycone, a key aliphatic side chain is located at the C-3 position. This pentyl side chain is another critical component for bioactivity. Rational design of novel chromomycin analogs has been achieved through the genetic manipulation of its biosynthetic pathway. nih.gov

By disrupting the cmmWI gene, which encodes a polyketide reductase responsible for the reduction of the side chain, researchers have generated novel derivatives of Chromomycin A3. nih.gov These analogs, named Chromomycin SK, Chromomycin SA, and Chromomycin SDK, feature modified C-3 side chains but retain the core aglycone and sugar moieties. Importantly, these new derivatives were found to still possess antitumor activity, demonstrating that some variation in the structure of the C-3 side chain is tolerated without abolishing the compound's therapeutic potential. nih.gov This finding opens an avenue for creating new analogs with potentially altered pharmacokinetic properties while preserving the essential DNA-binding capability.

Glycosylation Patterns and their Influence on Activity

The most significant determinant of bioactivity for chromomycinone-based compounds is the nature of the attached sugar chains. nih.gov Chromomycin A3 features two distinct oligosaccharide chains: a disaccharide and a trisaccharide, composed of five deoxysugar units in total. nih.gov These sugar moieties are not merely for solubility but are intimately involved in DNA recognition and binding. nih.govnih.gov

The specific deoxysugars (D-oliose, D-olivose, and L-chromose B in Chromomycin A3) and their arrangement are critical for activity. researchgate.netnih.gov This has been elegantly demonstrated by inactivating the specific glycosyltransferase genes responsible for attaching each sugar unit during biosynthesis. nih.govnih.gov

For example, the inactivation of cmmGIV and cmmGIII genes in Streptomyces griseus halts the addition of the trisaccharide chain, leading to the accumulation of premithramycinone (the bare aglycone) and premithramycin A1 (aglycone with one sugar), respectively. nih.gov Similarly, inactivating the cmmGII gene, which is involved in forming the disaccharide chain, results in the production of prechromomycin A2 and A3, new tetracyclic compounds that completely lack this disaccharide chain. nih.gov These precursors and intermediates with incomplete glycosylation show dramatically reduced or no biological activity, highlighting that the presence of the deoxysaccharide chains is fundamental. nih.gov

The length and composition of the two separate oligosaccharide chains play distinct roles in the molecule's function. Structure-activity relationship studies on the related antibiotic mithramycin have revealed that the complete trisaccharide chain is essential for optimal DNA interaction. nih.gov Analogs of mithramycin that lack one or more sugars in this chain show a compromised ability to bind DNA and, consequently, reduced bioactivity.

Design Principles for Chromomycinone Derivatives

The chromone (4H-chromen-4-one) skeleton is recognized in medicinal chemistry as a "privileged scaffold". nih.govresearchgate.net This term refers to molecular frameworks that are capable of binding to multiple, diverse biological targets, thereby serving as a versatile template for the design of novel therapeutic agents. nih.gov The utility of the chromone scaffold stems from its rigid, bicyclic structure and its prevalence in a vast number of natural products with a wide spectrum of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties. researchgate.net

The chromone nucleus is a key structural component of the flavonoid class of natural compounds. researchgate.net Its drug-like properties and low mammalian toxicity have prompted the development of numerous chromone-based compounds. researchgate.net The ability of the chromone scaffold to interact with various enzymes and receptors is a key reason for its privileged status. researchgate.net For example, chromone derivatives have been developed as inhibitors of kinases, carbonic anhydrase, topoisomerase, and other key cellular targets. researchgate.net

The key attributes of the chromone scaffold that make it valuable in drug design include:

Structural Rigidity: The fused ring system provides a defined three-dimensional structure, which can lead to higher binding affinity and selectivity for a target.

Synthetic Accessibility: A variety of synthetic methods have been developed for the construction and derivatization of the chromone core, allowing for the systematic exploration of structure-activity relationships. researchgate.net

Hydrogen Bonding Capacity: The carbonyl group at the C-4 position and potential hydroxyl substituents can act as hydrogen bond acceptors and donors, facilitating interactions with biological targets.

Modifiable Substitution Patterns: The benzene (B151609) and pyrone rings of the chromone scaffold offer multiple positions for substitution, enabling fine-tuning of the molecule's physicochemical and pharmacological properties.

Given that chromomycinone is itself a derivative of the chromone scaffold, these principles are directly applicable to the design of its analogs. The inherent biological relevance of the core structure provides a strong starting point for further optimization and development of new therapeutic agents.

Scaffold-based design is a cornerstone of modern drug discovery, focusing on the identification and optimization of a core molecular framework—the scaffold—responsible for the desired biological activity. nih.gov This approach allows for the generation of compound libraries with diverse properties by decorating the central scaffold with various functional groups. nih.gov The central idea is to retain the key pharmacophoric features of the scaffold while modifying its substituents to enhance potency, selectivity, and pharmacokinetic properties. mdpi.com

For a complex natural product like chromomycinone, scaffold-based design offers a rational path to new analogs. The process typically involves:

Scaffold Identification: The chromone core of chromomycinone is the evident scaffold. This framework is already known to be "biologically validated" due to its presence in numerous bioactive natural products. nih.gov

Analysis of Structure-Activity Relationships (SAR): Existing data on chromomycinone and its analogs are analyzed to understand which parts of the molecule are essential for activity and which can be modified. This involves identifying the key interaction points with its biological target(s).

Scaffold Decoration: New analogs are designed by introducing different substituents at various positions on the chromomycinone scaffold. Computational methods, such as molecular docking, can be used to predict how these new analogs will interact with the target protein, guiding the selection of substituents to synthesize. mdpi.com

Scaffold Hopping: In some cases, the original scaffold may be associated with undesirable properties. "Scaffold hopping" is a strategy where the core structure is replaced with a different, isosteric framework that maintains the crucial three-dimensional arrangement of functional groups required for biological activity. nih.gov This can lead to the discovery of novel chemotypes with improved properties or new intellectual property positions.

By applying these principles, the chromomycinone scaffold can be systematically modified to generate novel compounds with potentially enhanced or new biological activities. The combination of established SAR data with rational, scaffold-based design strategies provides a powerful platform for the development of the next generation of chromomycinone-derived therapeutic agents.

Advanced Analytical and Spectroscopic Characterization of Chromomycinone

Spectroscopic Methodologies for Structural Elucidation

Modern spectroscopic techniques are indispensable for the detailed molecular characterization of chromomycinone. These methodologies allow for a deep understanding of its complex three-dimensional structure and the subtle stereochemical relationships within the molecule.

NMR spectroscopy is a cornerstone technique for the structural analysis of organic molecules, including chromomycinone and its derivatives. By observing the magnetic properties of atomic nuclei, NMR provides a wealth of information regarding the chemical environment, connectivity, and spatial arrangement of atoms.

The ¹H and ¹³C NMR spectra of chromomycinone provide a detailed fingerprint of its molecular structure. Each unique proton and carbon atom in the molecule gives rise to a distinct signal, or resonance, in the respective spectrum. The position of this signal, known as the chemical shift (δ) and measured in parts per million (ppm), is highly sensitive to the electronic environment of the nucleus. libretexts.orglibretexts.orglibretexts.orgyoutube.compressbooks.publibretexts.org

In ¹H NMR, protons attached to electronegative atoms or unsaturated systems are typically found at higher chemical shifts (downfield). libretexts.org For instance, in derivatives of chromomycinone, acetylated phenolic hydroxyl groups lead to a hypsochromic (blue) shift in the UV absorption, a phenomenon that can be correlated with changes in the NMR spectrum. columbia.edu The analysis of chromomycinone acetates has revealed that the two low-field signals around 9.72 ppm and 15.20 ppm are characteristic of the hydrogen-bonded 8-OH and 9-OH groups, respectively. columbia.edu

The ¹³C NMR spectrum offers a broader spectral window, typically from 0 to 220 ppm, which minimizes signal overlap, a common challenge in complex molecules. libretexts.orgpressbooks.pub The chemical shifts in ¹³C NMR are also influenced by the local electronic environment, with carbons bonded to electronegative atoms or participating in double bonds appearing at higher chemical shifts. libretexts.orglibretexts.org For example, carbonyl carbons in chromomycinone derivatives are expected to resonate at the downfield end of the spectrum. youtube.com

The following tables present a compilation of available ¹H and ¹³C NMR chemical shift data for chromomycinone and its derivatives.

Table 1: ¹H NMR Chemical Shift Data for Chromomycinone Derivatives

| Proton | Chemical Shift (δ) in ppm | Multiplicity |

| 8-OH (in tetraacetate 5) | 9.72 | singlet |

| 9-OH (in tetraacetate 5) | 15.20 | singlet |

| 9-OH (in pentaacetate 6) | 14.10 | singlet |

| Aromatic H | 7.87 | singlet |

Data sourced from Miyamoto et al. columbia.edu

Table 2: ¹³C NMR Chemical Shift Data for Chromomycinone Derivatives

| Carbon | Chemical Shift (δ) in ppm |

| C=O | >160 |

| Aromatic C | 100-150 |

| C-O | 50-90 |

| Aliphatic C | 10-50 |

The fine structure of NMR signals, known as splitting or multiplicity, arises from the interaction between neighboring non-equivalent nuclei, a phenomenon called spin-spin coupling. The magnitude of this interaction is quantified by the coupling constant (J), measured in Hertz (Hz). libretexts.orglibretexts.org Coupling constants are invaluable for determining the stereochemical relationships between atoms, particularly in cyclic systems like the dihydropyran ring of chromomycinone. oup.comnmrwiki.org

The magnitude of the three-bond proton-proton coupling constant (³JHH) is dependent on the dihedral angle between the two interacting protons, as described by the Karplus relationship. libretexts.org A large coupling constant (typically > 8 Hz) is indicative of a trans-diaxial or a trans-diaxial-like arrangement (approaching 180°), while a small coupling constant (typically < 4 Hz) suggests a cis or gauche relationship. oup.com

In the study of chromomycinone derivatives, the coupling constants of the protons on the dihydropyran ring have been instrumental in establishing the relative stereochemistry. For example, a large coupling constant between the C-2 and C-3 protons in certain derivatives indicates a trans-diaxial relationship, which in turn defines the orientation of the substituents on these carbons. oup.com

Table 3: Representative Proton Coupling Constants for Stereochemical Analysis of Chromomycinone Derivatives

| Interacting Protons | Coupling Constant (J) in Hz | Inferred Stereochemistry |

| H-2 / H-3 | ~10 | trans-diaxial |

Data interpreted from discussions on chromomycinone stereochemistry. oup.com

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide information about its elemental composition and structure through fragmentation analysis.

High-resolution mass spectrometry (HRMS) is capable of measuring the mass of a molecule with very high accuracy, typically to within a few parts per million. This precision allows for the determination of the exact elemental formula of a compound, as each unique combination of atoms has a distinct and precise mass. uobasrah.edu.iq

For a compound like chromomycinone, HRMS is an essential tool for validating its purity. By comparing the experimentally measured accurate mass to the theoretically calculated mass for the expected molecular formula, one can confirm the identity of the compound and rule out the presence of impurities with different elemental compositions. Any significant deviation between the measured and calculated mass would indicate the presence of an impurity or an incorrect structural assignment. While specific HRMS purity validation reports for chromomycinone are not widely published, this technique is a standard and critical component of the characterization of any pure chemical substance.

Mass Spectrometry (MS)

Analysis of Fragmentation Patterns

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elucidate the structure of compounds by analyzing their fragmentation patterns upon ionization. In the case of Chromomycinone, electron impact ionization would generate a molecular ion (M+•), which is the intact molecule with one electron removed. This high-energy molecular ion is unstable and undergoes fragmentation, breaking into smaller, more stable charged fragments and neutral radicals. libretexts.org

The fragmentation of Chromomycinone is dictated by the stability of the resulting carbocations and acylium ions. The polycyclic aromatic core, with its various functional groups, offers several predictable cleavage pathways. The most common fragments observed in a mass spectrum correspond to the most stable ions formed. libretexts.org

Likely fragmentation pathways for Chromomycinone would involve:

Loss of small, stable neutral molecules: Cleavage of the side chain could result in the loss of a water molecule (H₂O) from the hydroxyl groups or carbon monoxide (CO) from the ketone group.

Cleavage of the aliphatic side chain: The bond between the side chain and the aromatic ring is a likely point of fracture. A particularly stable fragment would be the tertiary carbocation formed by the loss of the rest of the molecule from the carbon bearing the hydroxyl and methyl groups.

Retro-Diels-Alder Reaction: The cyclic ether portion of the molecule could potentially undergo a retro-Diels-Alder reaction, a common fragmentation pathway for cyclic systems, leading to characteristic fragment ions.

Formation of Acylium Ions: Cleavage adjacent to the ketone's carbonyl group can produce a stable acylium ion ([R-C=O]⁺). libretexts.org

The resulting mass spectrum would display a series of peaks, with the x-axis representing the mass-to-charge ratio (m/z) and the y-axis representing the relative abundance. The peak with the highest abundance is termed the base peak, which often corresponds to the most stable fragment formed. libretexts.org The molecular ion peak (M+•), if it survives the ionization process, would appear at an m/z value corresponding to the molecular weight of Chromomycinone.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an indispensable tool for identifying the various functional groups present within a molecule. It operates on the principle that chemical bonds vibrate at specific frequencies. When irradiated with infrared light, a molecule absorbs energy at frequencies corresponding to its natural vibrational modes, resulting in an IR spectrum. nih.gov The spectrum is a plot of absorbance (or transmittance) versus wavenumber (typically in cm⁻¹).

The IR spectrum of Chromomycinone is expected to exhibit several characteristic absorption bands that confirm the presence of its key functional groups. The region from 1200 to 700 cm⁻¹ is known as the fingerprint region, which contains a complex pattern of absorptions unique to the molecule as a whole. researchgate.net

Table 1: Characteristic IR Absorption Bands for Chromomycinone Functional Groups

| Functional Group | Vibration Type | Expected Absorption Range (cm⁻¹) |

|---|---|---|

| Alcohol (O-H) | Stretching, H-bonded | 3500 - 3200 (Broad, Strong) |

| Alkane (C-H) | Stretching | 3000 - 2850 |

| Aromatic (C-H) | Stretching | 3100 - 3000 |

| Ketone (C=O) | Stretching | ~1715 (Conjugated) |

| Aromatic (C=C) | Stretching | 1600 - 1450 (Multiple bands) |

Data compiled from general spectroscopic principles. nih.govresearchgate.net

The presence of a strong, broad absorption band in the 3500-3200 cm⁻¹ region would be definitive evidence for the hydroxyl (-OH) groups. The sharp, intense peak around 1715 cm⁻¹ is characteristic of a carbonyl (C=O) group from the ketone, with its exact position influenced by conjugation with the aromatic system. Multiple sharp peaks between 1600 and 1450 cm⁻¹ would confirm the C=C stretching vibrations within the aromatic rings.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about electronic transitions within a molecule, particularly in conjugated systems. selleckchem.com The part of a molecule responsible for absorbing UV or visible light is called a chromophore. In Chromomycinone, the extensive conjugated system of the polycyclic aromatic rings constitutes the primary chromophore.

When UV-Vis light is passed through a sample, the chromophore absorbs energy, promoting electrons from a lower energy bonding or non-bonding orbital (like a π orbital) to a higher energy anti-bonding orbital (π). selleckchem.com This process is known as a π → π transition. The energy gap between these orbitals determines the wavelength of maximum absorbance (λmax).

The extended conjugation in Chromomycinone significantly narrows the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). This shifts the λmax to longer wavelengths, well into the visible region of the spectrum, which is why the compound is colored. The UV-Vis spectrum of Chromomycinone, the aglycone chromophore of Chromomycin (B10761888) A3, is expected to show strong absorption bands in the visible range. Spectrophotometric studies of Chromomycin A3, whose electronic properties are dominated by the Chromomycinone core, show characteristic absorption maxima in the presence of magnesium ions at approximately 430 nm.

Table 2: Expected UV-Vis Absorption Data for Chromomycinone

| Transition Type | Chromophore System | Expected λmax |

|---|

Data based on studies of the parent compound, Chromomycin A3.

Circular Dichroism (CD) Spectroscopy for Ligand-Induced DNA Conformational Changes

Circular Dichroism (CD) spectroscopy is an absorption spectroscopy method that measures the difference in absorption of left and right circularly polarized light by chiral molecules. It is an exceptionally sensitive technique for studying the secondary and tertiary structures of biomolecules like proteins and nucleic acids and how these structures change upon binding to a ligand.

Chromomycinone is the aglycone and essential chromophore of Chromomycin A3, an aureolic acid antibiotic that binds to the minor groove of DNA. This binding is highly specific for GC-rich sequences. CD spectroscopy is a powerful tool to monitor the conformational changes that occur in DNA upon this binding event. selleckchem.com

The DNA double helix is itself a chiral structure and produces a characteristic CD spectrum. The canonical B-form DNA shows a positive band around 275 nm and a negative band around 245 nm. When a ligand like Chromomycin A3 binds, it can induce significant changes in the DNA's conformation (e.g., transitions towards an A-like form or other distortions), which are reflected as dramatic changes in the CD spectrum. Furthermore, the binding event can induce chirality in the bound chromophore itself, giving rise to an extrinsic CD signal in the absorption region of the chromophore (above 300 nm). This induced CD signal provides direct evidence of the interaction between the chromophore and the DNA.

Chromatographic Separation and Purification Techniques

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. The separation is based on the differential partitioning of the components between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a premier technique used to separate, identify, and quantify each component in a mixture. It relies on high-pressure pumps to pass a liquid solvent (the mobile phase) containing the sample mixture through a column filled with a solid adsorbent material (the stationary phase). HPLC is the standard method for assessing the purity of Chromomycin A3 and its derivatives.

The choice between reversed-phase and normal-phase HPLC depends on the polarity of the analyte.

Reversed-Phase (RP) HPLC: This is the most common mode of HPLC used in pharmaceutical and biomedical analysis.

Stationary Phase: Non-polar (e.g., silica (B1680970) modified with C18 or C8 alkyl chains).

Mobile Phase: Polar (e.g., a mixture of water and a more non-polar organic solvent like acetonitrile (B52724) or methanol).

Principle: Separation is based on hydrophobic interactions. Non-polar compounds interact more strongly with the non-polar stationary phase and thus have longer retention times. More polar compounds are eluted faster.

Application for Chromomycinone: Chromomycinone is a moderately polar molecule due to its hydroxyl groups but also possesses a large, non-polar aromatic core. RP-HPLC would be an excellent method for its purification and analysis. By starting with a highly polar mobile phase (high water content) and gradually increasing its non-polar character (increasing acetonitrile content) in a gradient elution, Chromomycinone can be effectively separated from more polar impurities (like residual sugars from hydrolysis) and less polar degradation products.

Normal-Phase (NP) HPLC: This method is used for analytes that are soluble in non-polar organic solvents.

Stationary Phase: Polar (e.g., unmodified silica or alumina, with exposed silanol (B1196071) groups).

Mobile Phase: Non-polar (e.g., hexane, chloroform, or ethyl acetate).

Principle: Separation is based on polarity. Polar compounds are retained longer as they adsorb more strongly to the polar stationary phase. Non-polar compounds are eluted more quickly.

Application for Chromomycinone: NP-HPLC could also be employed for the separation of Chromomycinone, particularly for separating it from other isomers or compounds with very similar polarity. The hydroxyl groups on Chromomycinone would interact strongly with the polar silica surface, allowing for fine-tuning of the separation by carefully adjusting the polarity of the non-polar mobile phase mixture.

Gradient Elution Strategies for Analog Differentiation

In High-Performance Liquid Chromatography (HPLC), gradient elution is a critical technique for separating complex mixtures, particularly for differentiating structurally similar analogs of a compound like chromomycinone. This strategy involves changing the composition of the mobile phase during the chromatographic run. Unlike isocratic elution, where the mobile phase composition remains constant, a gradient elution program allows for the separation of compounds with a wide range of polarities in a single analysis.

For chromomycinone and its analogs, which may differ subtly in their functional groups or stereochemistry, a gradient elution approach provides superior resolution and peak shape. The process typically starts with a weaker mobile phase (e.g., higher percentage of aqueous solvent), which allows for the retention of more polar compounds on the reversed-phase column. Over time, the concentration of the stronger organic solvent (e.g., acetonitrile or methanol) is gradually increased. nih.gov This change in solvent strength causes the analytes to elute from the column in order of increasing hydrophobicity.

A typical gradient program for separating complex drug mixtures might involve a multi-step increase in the organic solvent concentration, providing a robust method for resolving closely related structures. nih.gov This controlled change ensures that even analogs with minor structural differences exhibit distinct retention times, enabling their accurate identification and quantification.

Table 1: Illustrative Gradient Elution Program for HPLC

| Time (minutes) | % Solvent A (e.g., 0.1% Formic Acid in Water) | % Solvent B (e.g., Acetonitrile) | Profile |

|---|---|---|---|

| 0.0 - 1.0 | 90 | 10 | Initial Hold |

| 1.0 - 5.0 | 90 → 40 | 10 → 60 | Linear Gradient |

| 5.0 - 7.0 | 40 → 10 | 60 → 90 | Steep Gradient |

| 7.0 - 8.0 | 10 | 90 | Final Hold |

| 8.1 - 10.0 | 90 | 10 | Re-equilibration |

This table illustrates a general gradient elution strategy. The actual parameters would be optimized for the specific separation of chromomycinone analogs.

Size-Exclusion Chromatography

Size-Exclusion Chromatography (SEC), also known as gel filtration or gel permeation chromatography, separates molecules based on their hydrodynamic volume or size in solution. wikipedia.orgshimadzu.com The stationary phase consists of porous beads. cutm.ac.in When a sample passes through the column, larger molecules cannot enter the pores and thus travel a shorter path, eluting first. shimadzu.com Smaller molecules can penetrate the pores, increasing their path length and causing them to elute later. youtube.com

In the context of chromomycinone analysis, SEC is not typically used for separating its small-molecule analogs but is highly effective for removing high-molecular-weight impurities, such as proteins, polysaccharides, or polymeric contaminants from a sample matrix. It can also be used to study the aggregation of chromomycinone or its binding to macromolecules. The technique is fundamentally different from other chromatography methods as separation is based on physical size rather than chemical interaction with the stationary phase. wikipedia.org

The choice of column packing material, with varying pore sizes, determines the molecular weight range of the separation. cutm.ac.in For instance, Sephadex is a common matrix used for separating globular proteins and small peptides. cutm.ac.in

Ion-Exchange Chromatography

Ion-Exchange Chromatography (IEC) is a powerful technique that separates molecules based on their net surface charge. gsconlinepress.com The separation relies on the reversible electrostatic interaction between charged analytes and a charged stationary phase (the ion exchanger). gsconlinepress.comharvardapparatus.com Cation exchangers possess negative functional groups and are used to retain positively charged molecules (cations), while anion exchangers have positive functional groups to retain negatively charged molecules (anions). harvardapparatus.com

Chromomycinone possesses ionizable functional groups, such as phenolic hydroxyls, which can carry a negative charge depending on the pH of the mobile phase. This characteristic allows IEC to be employed for its purification. By selecting a buffer with a pH that ensures chromomycinone is charged, it can be bound to an appropriate ion-exchange resin. For example, using an anion-exchange column, negatively charged chromomycinone would be retained.

Elution is typically achieved by changing the ionic strength or pH of the mobile phase. A common method is to apply a salt gradient (e.g., increasing NaCl concentration). The salt ions compete with the bound chromomycinone for the charged sites on the resin, eventually displacing and eluting the compound. fredhutch.org Molecules with different net charges will elute at different salt concentrations, allowing for effective separation from charged impurities. ruc.dk

Thin-Layer Chromatography (TLC) in Preliminary Screening and Purity Checks

Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive chromatographic technique used extensively for the preliminary screening of reaction mixtures and for assessing the purity of a compound. libretexts.orgresearchgate.net The technique involves spotting the sample onto a plate coated with a thin layer of an adsorbent material, typically silica gel, which acts as the stationary phase. khanacademy.org The plate is then placed in a sealed chamber with a solvent system (the mobile phase), which moves up the plate via capillary action. khanacademy.org

Table 2: Hypothetical TLC Data for Chromomycinone Purity Check

| Compound | Distance Traveled by Compound (cm) | Distance Traveled by Solvent Front (cm) | Calculated Rf Value |

|---|---|---|---|

| Chromomycinone Standard | 4.5 | 10.0 | 0.45 |

| Impurity A (More Polar) | 3.2 | 10.0 | 0.32 |

| Impurity B (Less Polar) | 6.1 | 10.0 | 0.61 |

| Reaction Mixture Spot 1 | 4.5 | 10.0 | 0.45 |

| Reaction Mixture Spot 2 | 3.2 | 10.0 | 0.32 |

This table represents hypothetical data to illustrate how TLC can distinguish between chromomycinone and its potential impurities based on differing polarities and Rf values.

Hyphenated Techniques (e.g., LC-MS, GC-MS)

Hyphenated techniques combine a separation method with a spectroscopic detection method, providing a powerful tool for analyzing complex mixtures.